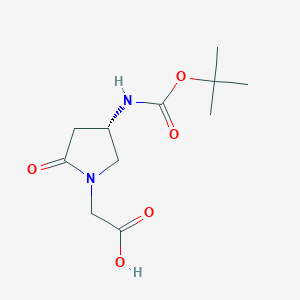

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDJTBDQUFFDTG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563411 | |

| Record name | {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135415-24-6 | |

| Record name | {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135415-24-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development. It outlines a detailed, step-by-step methodology, beginning with the protection of the commercially available (S)-4-aminopyrrolidin-2-one, followed by N-alkylation and subsequent hydrolysis to yield the target compound. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. All quantitative data is summarized in structured tables, and key transformations are visualized through chemical scheme diagrams.

Introduction: The Significance of a Chiral Synthon

This compound is a valuable chiral intermediate, primarily recognized for its role in the synthesis of various pharmacologically active compounds, including analogues of the anti-epileptic drug Levetiracetam.[1][2] The pyrrolidin-2-one (or γ-lactam) core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The specific stereochemistry at the C4 position, coupled with the acetic acid side chain at the N1 position, provides a versatile handle for further chemical modifications, making it a crucial component in the construction of complex molecular architectures.

The synthesis of this compound hinges on a logical sequence of three primary transformations:

-

Protection of the primary amine: The amino group of (S)-4-aminopyrrolidin-2-one is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent unwanted side reactions at the nucleophilic amine during the subsequent alkylation step.[3][4]

-

N-Alkylation of the lactam nitrogen: The protected intermediate undergoes alkylation at the lactam nitrogen with an ethyl haloacetate. This introduces the acetic acid ester moiety.

-

Hydrolysis of the ester: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, yielding the target molecule.

This guide will elaborate on each of these stages, providing not just a recipe, but a field-proven understanding of the "why" behind each "how."

Overall Synthetic Strategy

The synthetic pathway is designed for efficiency and scalability, utilizing readily available starting materials and well-established chemical transformations. The key is to control the chemoselectivity at each step, ensuring the desired functional group modification occurs with high yield and purity.

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This section provides a step-by-step guide for the synthesis, including materials, equipment, and safety precautions.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| (S)-4-Aminopyrrolidin-2-one hydrochloride | ≥98% | Commercially Available | Starting material[5] |

| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Commercially Available | Protecting agent[4] |

| Sodium bicarbonate (NaHCO₃) | Reagent | Commercially Available | Base for protection |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent |

| Ethyl bromoacetate | ≥98% | Commercially Available | Alkylating agent |

| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent | Commercially Available | Base for alkylation |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent |

| Lithium hydroxide (LiOH) | Reagent | Commercially Available | Hydrolysis reagent |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent |

| Water | Deionized | In-house | |

| Ethyl acetate (EtOAc) | Reagent | Commercially Available | Extraction solvent |

| Brine (saturated NaCl solution) | In-house | ||

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available | Drying agent |

| Hydrochloric acid (HCl), 1M | In-house | For pH adjustment |

Equipment: Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, vacuum pump, pH meter, separatory funnel, and appropriate personal protective equipment (PPE).

Step 1: Boc Protection of (S)-4-Aminopyrrolidin-2-one

Rationale: The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for amines in this context due to its stability under the basic conditions of the subsequent alkylation step and its facile removal under acidic conditions if required.[6][7] Sodium bicarbonate is a mild base, sufficient to neutralize the HCl salt of the starting material and the acid generated during the reaction without promoting side reactions.

Caption: Boc protection of the primary amine.

Procedure:

-

To a solution of (S)-4-aminopyrrolidin-2-one hydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-tert-butyl (2-oxopyrrolidin-4-yl)carbamate as a white solid.

Step 2: N-Alkylation of (S)-tert-Butyl (2-oxopyrrolidin-4-yl)carbamate

Rationale: The lactam nitrogen of the pyrrolidin-2-one ring is deprotonated by a strong base, sodium hydride, to form a nucleophilic anion.[8] This anion then undergoes an SN2 reaction with ethyl bromoacetate to form the N-alkylated product.[9][10] Anhydrous DMF is used as the solvent due to its high polarity, which facilitates the dissolution of the reactants and the stabilization of the anionic intermediate.

Caption: N-Alkylation of the protected pyrrolidinone.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of (S)-tert-butyl (2-oxopyrrolidin-4-yl)carbamate (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient) to obtain ethyl (S)-(4-(tert-butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetate.

Step 3: Hydrolysis of the Ethyl Ester

Rationale: The final step is the saponification of the ethyl ester to the carboxylic acid. Lithium hydroxide is a suitable base for this transformation as it effectively hydrolyzes the ester under mild conditions, minimizing the risk of racemization or other side reactions.[11] A mixture of THF and water is used as the solvent system to ensure the solubility of both the ester and the hydroxide salt.

Caption: Hydrolysis of the ethyl ester.

Procedure:

-

Dissolve ethyl (S)-(4-(tert-butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound as a white solid.

Characterization and Data

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (CDCl₃, δ ppm) |

| (S)-tert-Butyl (2-oxopyrrolidin-4-yl)carbamate | C₉H₁₆N₂O₃ | 200.24 | ~5.0 (br s, 1H), ~4.2 (m, 1H), ~3.6 (m, 1H), ~3.2 (m, 1H), ~2.6 (m, 1H), ~2.3 (m, 1H), 1.45 (s, 9H) |

| Ethyl (S)-(4-(tert-butoxycarbonylamino)-2-oxopyrrolidin-1-yl)acetate | C₁₃H₂₂N₂O₅ | 286.33 | ~4.9 (br s, 1H), ~4.3 (m, 1H), 4.20 (q, J=7.1 Hz, 2H), ~4.0 (d, J=17.0 Hz, 1H), ~3.8 (d, J=17.0 Hz, 1H), ~3.6 (m, 1H), ~3.1 (m, 1H), ~2.7 (m, 1H), ~2.4 (m, 1H), 1.44 (s, 9H), 1.28 (t, J=7.1 Hz, 3H) |

| This compound | C₁₁H₁₈N₂O₅ | 258.27 | ~10.0 (br s, 1H), ~5.0 (br s, 1H), ~4.3 (m, 1H), ~4.1 (d, J=17.5 Hz, 1H), ~3.9 (d, J=17.5 Hz, 1H), ~3.6 (m, 1H), ~3.2 (m, 1H), ~2.8 (m, 1H), ~2.5 (m, 1H), 1.44 (s, 9H) |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and concentration. Further characterization by ¹³C NMR, Mass Spectrometry, and determination of optical rotation is recommended for complete structural elucidation and confirmation of stereochemical integrity.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and reproducible method for obtaining this compound. By understanding the rationale behind each step, from the choice of protecting group to the specific reaction conditions, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development goals. The successful synthesis of this key chiral intermediate opens the door to the exploration of a wide range of novel therapeutic agents.

References

-

Visor Redalyc. Levetiracetam analogs: chemoenzymatic synthesis, absolute configuration assignment and evaluation of cholinesterase inhibitory activities. Available at: [Link]

-

PubMed. Novel Levetiracetam Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies. Available at: [Link]

-

ACS Publications. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug | ACS Omega. Available at: [Link]

-

E3S Web of Conferences. Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. Available at: [Link]

-

ResearchGate. An alternate synthesis of enantiomerically pure levetiracetam (Keppra (R)). Available at: [Link]

-

National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Available at: [Link]

-

researchgate.net. One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Available at: [Link]

-

gsrs.ncats.nih.gov. 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-. Available at: [Link]

-

ResearchGate. Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

PubChem. (S)-4-Aminopyrrolidin-2-one hydrochloride. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

-

PubChem. 4-Aminopyrrolidin-2-one. Available at: [Link]

-

PubMed. Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

National Institutes of Health. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Available at: [Link]

-

Semantic Scholar. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Available at: [Link]

-

National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

-

National Institutes of Health. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Available at: [Link]

-

gsrs.ncats.nih.gov. 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. Available at: [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

-

Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Available at: [Link]

-

PubMed. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3. Available at: [Link]

-

Scholars Research Library. Der Pharma Chemica. Available at: [Link]

-

accessdata.fda.gov. 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. Available at: [Link]

-

National Institutes of Health. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC. Available at: [Link]

-

UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]

-

National Institutes of Health. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Available at: [Link]

Sources

- 1. Novel Levetiracetam Derivatives That Are Effective against the Alzheimer-like Phenotype in Mice: Synthesis, in Vitro, ex Vivo, and in Vivo Efficacy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. (S)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67124568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

Foreword: The Molecule in Context

This compound is a chiral synthetic building block centered on a pyrrolidinone core. The pyrrolidone (or 2-oxopyrrolidine) scaffold is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse biological activities, including nootropic, anticonvulsant, and neuroprotective effects.[1][2] The subject of this guide is a functionalized derivative, incorporating a Boc-protected amine and an acetic acid moiety. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel peptide nucleic acids (PNAs) and other targeted therapeutics.[3]

A thorough understanding of the physicochemical properties of such an intermediate is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development.[4][5][6] These properties govern a molecule's behavior from the moment of synthesis to its ultimate interaction with a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME).[7] This guide provides a comprehensive analysis of the key physicochemical attributes of this compound, offering both foundational data and the experimental context necessary for its effective application in research.

Molecular and Structural Characterization

The foundational properties of a molecule are derived directly from its structure. These identifiers are essential for cataloging, sourcing, and computational modeling.

Core Structural Data

The compound is defined by a 2-pyrrolidinone ring substituted at the 1-position with an acetic acid group and at the 4-position with a tert-butoxycarbonyl (Boc) protected amine. The stereochemistry at the 4-position is specified as (S).

| Property | Value | Source |

| CAS Number | 135415-24-6 | [8] |

| Molecular Formula | C₁₁H₁₈N₂O₅ | [9][10][11][12] |

| Molecular Weight | 258.27 g/mol | [9][10][11] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O | [11] |

| InChIKey | UYBMLDXQOFMMED-ZETCQYMHSA-N | [10][13] |

Structural Visualization

A visual representation of the molecule is crucial for understanding its spatial arrangement and the relative positions of its functional groups.

Caption: 2D structure of this compound.

Core Physicochemical Properties

These properties are the primary determinants of a molecule's pharmacokinetic profile. They dictate how the compound will dissolve, permeate biological membranes, and interact with its environment.[14]

| Property | Value | Significance in Drug Development |

| Melting Point | Data not available | Influences purity assessment, stability, and formulation choices (e.g., tablet manufacturing). |

| Boiling Point | Data not available | Relevant for purification (distillation) and assessing thermal stability, though less critical for solid compounds. |

| Aqueous Solubility | Predicted to be moderate to high | Essential for absorption from the GI tract and distribution in plasma. The presence of the carboxylic acid group enhances aqueous solubility.[6] |

| pKa | Estimated ~4.0-5.0 (for COOH) | The ionization state of the carboxylic acid at physiological pH (~7.4) is critical. At this pH, the acid will be deprotonated (carboxylate), increasing polarity and aqueous solubility but potentially reducing passive membrane permeability.[14][15] |

| logP (Predicted) | ~0.2 | This value indicates a relatively balanced hydrophilic-lipophilic character. A low logP suggests good aqueous solubility but may imply challenges in crossing lipid membranes. Optimizing this balance is a key goal in medicinal chemistry.[5][14] |

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[16]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring, the methylene protons of the acetic acid group, and the large singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector. The diastereotopic nature of the methylene protons adjacent to the chiral center and on the acetic acid moiety would likely result in complex multiplet patterns.

-

¹³C NMR: The carbon spectrum will feature characteristic peaks for the two carbonyl carbons (lactam and carboxylic acid, ~170-180 ppm), the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).[17] The remaining carbons of the pyrrolidinone ring and the acetic acid methylene will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[18]

-

~3300-2500 cm⁻¹: A broad absorption band characteristic of the O-H stretching of the carboxylic acid.

-

~3350 cm⁻¹: N-H stretching vibration from the Boc-protected amine.

-

~1740 cm⁻¹: C=O stretching of the carboxylic acid carbonyl.

-

~1680-1700 cm⁻¹: C=O stretching of the Boc group carbonyl.

-

~1670 cm⁻¹: C=O stretching of the five-membered lactam ring (pyrrolidinone).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, an electrospray ionization (ESI) source would be appropriate.

-

Expected [M+H]⁺: 259.12886

-

Expected [M+Na]⁺: 281.11080

-

Expected [M-H]⁻: 257.11430

Experimental Protocols for Physicochemical Profiling

The trustworthiness of physicochemical data hinges on robust and reproducible experimental methods.[19] The following are standard, field-proven protocols for determining the key properties of a compound like the one under study.

Workflow for Physicochemical Characterization

The logical flow of experiments ensures that data is collected efficiently and informs subsequent steps.

Caption: A streamlined workflow for the physicochemical profiling of a new chemical entity.

Protocol: Aqueous Solubility via Shake-Flask Method

Causality: This "gold standard" method measures the thermodynamic equilibrium solubility, which is the most relevant value for predicting in vivo dissolution.[15]

-

Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. Ensure enough solid is present so that it remains undissolved at equilibrium.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a low-binding filter, e.g., PVDF) to separate the saturated aqueous solution from the undissolved solid.

-

Quantification: Accurately dilute a known volume of the clear supernatant. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.

Protocol: pKa Determination via Potentiometric Titration

Causality: This method directly measures the pH at which the compound is 50% ionized, providing an accurate pKa value that is crucial for predicting solubility and permeability at different physiological pH values.[20]

-

Sample Preparation: Dissolve a precise amount of the compound in a solution with a known ionic strength (e.g., 0.15 M KCl) that contains a small amount of co-solvent (e.g., methanol) if necessary to achieve initial dissolution.

-

Titration Setup: Use an auto-titrator equipped with a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrator adds small, precise volumes of the titrant and records the corresponding pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically by calculating the pH at the half-equivalence point using the first or second derivative of the curve.

Protocol: Lipophilicity (logP) via Shake-Flask Method

Causality: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a direct measure of its lipophilicity, a key predictor of membrane permeability and protein binding.[15][20]

-

System Preparation: Pre-saturate n-octanol with buffer (pH 7.4) and buffer with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the sample to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its logarithm: logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Implications for Drug Development

The physicochemical properties of a molecule are not independent variables; they are interconnected factors that collectively determine its "drug-likeness" and potential for success.[5][21]

Caption: Interplay between core physicochemical properties and ADME outcomes.

For this compound:

-

Absorption: The presence of both a polar carboxylic acid and a lipophilic Boc group creates a balanced molecule. Its moderate predicted logP and expected good aqueous solubility suggest it has the potential for reasonable oral absorption.[4]

-

Distribution: The molecule's modest size (MW < 500) and polarity suggest it would likely distribute into the systemic circulation.[4] Its ability to cross the blood-brain barrier would depend on the final modifications made to the structure, as the ionized carboxylate would typically limit passive diffusion.

-

Metabolism: The Boc group is a well-known protecting group and can be metabolically labile. The pyrrolidinone ring itself is generally stable. Understanding its metabolic stability, particularly against esterases that could cleave the Boc group, would be a critical next step.[4]

-

Excretion: The carboxylic acid moiety, being ionized at physiological pH, would facilitate renal clearance.

Conclusion

This compound presents a well-balanced physicochemical profile for a synthetic intermediate. Its combination of a hydrophilic acid and a protected amine on a proven medicinal chemistry scaffold makes it an attractive building block. The data and protocols outlined in this guide provide the necessary foundation for researchers and drug development professionals to confidently incorporate this molecule into their synthetic and discovery programs. The logical progression from structural confirmation to quantitative property determination and finally to ADME prediction represents a robust, self-validating system for advancing chemical entities through the development pipeline.

References

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- Gimisis, T. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Scifinder. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- Unknown Author. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.

- LookChem. (2023, December 13). What are the physicochemical properties of drug?.

- Avdeef, A., & Testa, B. (n.d.). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH.

- Unknown Author. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.

- ChemicalBook. (n.d.). This compound.

- Asian Journal of Pharmacy and Technology. (n.d.). Physico-chemical Properties of Solid Drugs: A Review.

- The Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties.

- Gobbini, E., & Civera, M. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed. (n.d.). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques.

- ChemicalBook. (n.d.). This compound.

- PubMed. (n.d.). Pyrrolidone derivatives.

- gsrs. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-.

- Cambridge MedChem Consulting. (2019, November 25). ADME Properties.

- PubMed. (2003). Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid.

- ResearchGate. (n.d.). 12.2% 169,000 185M TOP 1% 154 6,200.

- Labshake. (n.d.). This compound.

- ChemBK. (n.d.). (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid.

- PubChemLite. (n.d.). (s)-(3-n-boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid.

- ResearchGate. (2021, December 6). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- MDPI. (n.d.). Solution NMR Spectroscopy in Target-Based Drug Discovery.

Sources

- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the physicochemical properties of drug? [lookchem.com]

- 7. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. This compound | 135415-24-6 [m.chemicalbook.com]

- 9. This compound [m.chemicalbook.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. labshake.com [labshake.com]

- 12. chembk.com [chembk.com]

- 13. PubChemLite - (s)-(3-n-boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid (C11H18N2O5) [pubchemlite.lcsb.uni.lu]

- 14. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 15. books.rsc.org [books.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ajptonline.com [ajptonline.com]

- 21. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

A Technical Guide to (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid (CAS 135415-24-6): A Chiral Building Block for Advanced Drug Discovery

Abstract: This technical guide provides an in-depth analysis of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a sophisticated chiral intermediate pivotal in modern medicinal chemistry and drug development. We will dissect its core chemical properties, explore its strategic value derived from the conformationally constrained pyrrolidinone scaffold, and detail its synthetic utility. This document furnishes researchers, scientists, and drug development professionals with field-proven protocols for its synthesis and subsequent chemical transformations, emphasizing the causality behind experimental choices and self-validating quality control measures.

Core Physicochemical Properties and Structural Features

This compound is a non-natural, chiral amino acid derivative designed for synthetic applications. Its structure is a confluence of three key functional components that dictate its chemical behavior and utility: the pyrrolidin-2-one core, the stereodefined N-Boc protected amine, and the N-acetic acid side chain.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 135415-24-6 | [1] |

| Molecular Formula | C₁₁H₁₈N₂O₅ | [1][2][3] |

| Molecular Weight | 258.27 g/mol | [2][3] |

| Appearance | White to off-white solid (typical) | Supplier Data |

| Chirality | (S)-configuration at C4 | [2] |

Structural Diagram

Caption: Key functional regions of the title compound.

Strategic Importance in Medicinal Chemistry

The pyrrolidinone ring is a privileged scaffold in drug discovery.[4][5] Its five-membered, saturated structure introduces a degree of conformational rigidity that is highly sought after. Unlike flexible aliphatic chains, the pyrrolidinone ring limits the available spatial orientations of its substituents, which can lead to a more precise and high-affinity interaction with biological targets like enzymes and receptors.[6][7] This pre-organization often results in improved potency and selectivity for the final drug candidate.[6]

The "(S)" stereochemistry at the C4 position is critical, as biological systems are inherently chiral. The ability to introduce a specific, single enantiomer into a molecule is fundamental for developing safe and effective therapeutics, as different stereoisomers can have vastly different biological activities.[7][8]

The Boc Protecting Group: A Cornerstone of Modern Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[][10] Its utility stems from a crucial balance of properties:

-

Robust Stability: The Boc group is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[10] This allows chemists to perform modifications on other parts of the molecule, such as the carboxylic acid, without risking premature deprotection of the amine.

-

Controlled Lability: Despite its stability, the Boc group can be removed cleanly and efficiently under specific, moderately acidic conditions, most commonly with trifluoroacetic acid (TFA).[10][11] This orthogonality is essential for multi-step synthetic campaigns.

Representative Synthesis of the Title Compound

While multiple synthetic routes may exist, the following protocol represents a logical and chemically sound approach starting from commercially available precursors.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

(S)-4-aminopyrrolidin-2-one hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane/Water

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromoacetate

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl, 1M)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Methodology:

Step 1: Boc Protection of the Amine

-

Dissolve (S)-4-aminopyrrolidin-2-one hydrochloride in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate, followed by a solution of (Boc)₂O in dioxane dropwise.

-

Causality: The base (NaHCO₃) is required to neutralize the hydrochloride salt and the acid generated during the reaction, enabling the free amine to act as a nucleophile.

-

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield (S)-tert-butyl (5-oxopyrrolidin-3-yl)carbamate.

Step 2: N-Alkylation of the Lactam

-

Carefully add sodium hydride to a solution of the product from Step 1 in anhydrous THF at 0 °C.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the lactam nitrogen, forming a highly nucleophilic sodium salt. Anhydrous conditions are critical as NaH reacts violently with water.

-

-

Stir for 30 minutes, then add ethyl bromoacetate dropwise.

-

Allow the reaction to proceed at room temperature until TLC analysis indicates consumption of the starting material.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride.

-

Extract with EtOAc, dry, and concentrate. Purify by column chromatography to yield ethyl (S)-(4-(Boc-amino)-2-oxopyrrolidin-1-yl)acetate.

Step 3: Saponification of the Ester

-

Dissolve the purified ester from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature.

-

Causality: LiOH is a standard reagent for the saponification (hydrolysis) of esters to their corresponding carboxylic acids under mild conditions.

-

-

Monitor the reaction by TLC. Upon completion, acidify the mixture to pH ~3 with 1M HCl.

-

Extract the final product, this compound, with ethyl acetate.

-

Dry the organic layers over MgSO₄ and remove the solvent in vacuo to yield the final product.

Self-Validating System (Quality Control)

-

Identity Confirmation: Verify the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The spectral data should be consistent with the target structure.

-

Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for use in subsequent synthetic steps.

Caption: Plausible synthetic workflow for the title compound.

Key Synthetic Transformations and Applications

This molecule is designed as a bifunctional building block. Its true value is realized in its subsequent use, where either the Boc-protected amine or the carboxylic acid is strategically manipulated.

Caption: Core synthetic utility workflow of the title compound.

Protocol 1: Boc Group Deprotection (Pathway A)

Objective: To selectively remove the Boc protecting group, exposing the primary amine at the C4 position for further functionalization (e.g., acylation, alkylation).

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

Methodology:

-

Dissolve the starting material in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add TFA dropwise (typically 25-50% v/v).

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the solution under reduced pressure to remove excess TFA and DCM.

-

Triturate the residue with cold diethyl ether to precipitate the product as its trifluoroacetate salt.

-

Isolate the solid by filtration. The resulting free amine can be used directly or neutralized with a non-nucleophilic base for subsequent reactions.

Protocol 2: Carboxylic Acid Activation and Amide Coupling (Pathway B)

Objective: To form a new amide bond by coupling the N-acetic acid moiety with a primary or secondary amine.

Materials:

-

This compound

-

Target amine (R-NH₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA)

Methodology:

-

Dissolve the starting carboxylic acid in anhydrous DMF.

-

Add the target amine (R-NH₂) to the solution.

-

Add DIPEA (2-3 equivalents).

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the carboxylic acid and any amine salts present, ensuring the amine is in its free, nucleophilic state.

-

-

Add the coupling reagent, HBTU (1.1 equivalents), to the solution.

-

Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid to form an activated O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack by the target amine, leading to rapid and high-yielding amide bond formation while minimizing racemization.[11]

-

-

Stir the reaction at room temperature until completion is confirmed by LC-MS.

-

Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., EtOAc).

-

Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine. Dry over MgSO₄ and purify as needed via chromatography or recrystallization.

References

- BOC Sciences. (n.d.). BOC Sciences Amino Acid.

- Vector Labs. (n.d.). Boc Protected Amino Acids.

- BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.

- Palasek, S. A. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- Wikipedia. (n.d.). Pyrrolidine.

- Lead Research Chemicals. (2025). The Role of Pyrrolidine Derivatives in Modern Drug Discovery.

- Shvartsberg, M. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4984.

- Sigma-Aldrich. (n.d.). CAS 135415-24-6.

- ChemicalBook. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound Product Page.

- The Good Scents Company. (n.d.). 2-methyl-1-decanol, 18675-24-6.

- Global Substance Registration System. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-.

- Labshake. (n.d.). This compound.

- Global Substance Registration System. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID.

- Nguyen, T. B., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines. RSC Advances, 13, 22355-22363.

- Chem-Impex International. (n.d.). (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid.

- ChemBK. (n.d.). (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)acetic acid.

- PubChem. (n.d.). 1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, (2R,5S,6R)-rel-.

- Global Substance Registration System. (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (R)-.

- PubChem. (n.d.). 1-Decanol, 2-methyl-.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- BOC Sciences. (n.d.). Amino Acids for Cocrystal Development.

- Honeywell. (2021). A-C® 6.

- Oakwood Chemical. (n.d.). (S)-(3-N-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. labshake.com [labshake.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempep.com [chempep.com]

A Comprehensive Technical Guide to (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidinone scaffold, combined with the protected amine and the acetic acid side chain, provides a versatile platform for the synthesis of complex molecules with defined stereochemistry. The pyrrolidine ring is a common motif in numerous biologically active compounds and natural products, valued for its ability to introduce conformational constraints in peptide and small molecule structures.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it a cornerstone of modern peptide synthesis and organic chemistry.[] This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 258.27 g/mol [4][5][6][7][8][9] |

| Molecular Formula | C11H18N2O5[4][5][7][8][9][10][11] |

| CAS Number | 135415-24-6[4] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O[4] |

Chemical Structure

The structure of this compound features a central pyrrolidinone ring with three key functional groups. The stereochemistry at the 4-position is of the (S) configuration, which is crucial for its application in stereoselective synthesis.

Caption: Chemical structure of this compound.

Synthesis and Applications

The synthesis of pyrrolidine derivatives is a well-established field in organic chemistry, with numerous methods available for the construction of this important heterocyclic scaffold.[1][2] The title compound is typically synthesized from chiral precursors to ensure the desired (S)-stereochemistry at the 4-position.

Key Applications:

-

Peptide Mimetics: The constrained dipeptide-like structure of this molecule makes it an excellent building block for the synthesis of peptide mimetics. By incorporating it into a peptide sequence, researchers can induce specific secondary structures and enhance metabolic stability.

-

Linker Technology: The acetic acid moiety provides a convenient handle for conjugation to other molecules, such as drugs, probes, or solid supports. This makes it a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

-

Asymmetric Synthesis: The chiral nature of the compound allows it to be used as a starting material for the synthesis of other enantiomerically pure molecules.

Experimental Protocol: Incorporation into a Peptide Sequence

This protocol outlines a general procedure for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin

-

This compound

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling:

-

Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

-

Washing: Wash the resin with DMF and DCM.

-

Chain Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps with the desired Fmoc-amino acids.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the Boc and other side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Caption: Workflow for incorporating the building block via SPPS.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and medicinal chemistry. Its unique structural features and straightforward application in synthetic protocols, particularly in peptide synthesis, make it an important tool for the creation of novel therapeutics and chemical probes. A solid understanding of its properties and reactivity is key to leveraging its full potential in the laboratory.

References

-

2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID - gsrs. (URL: [Link])

-

(S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid - Dalton Research Molecules. (URL: [Link])

-

4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem. (URL: [Link])

-

(S)-(3-N-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid - Oakwood Chemical. (URL: [Link])

-

(S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid - ChemBK. (URL: [Link])

-

2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid - PubChem. (URL: [Link])

-

Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid - PubMed. (URL: [Link])

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

-

An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one - ResearchGate. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 4. labshake.com [labshake.com]

- 5. This compound [m.chemicalbook.com]

- 6. This compound | 135415-24-6 [m.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | C11H18N2O5 | CID 17040175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-(3-N-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid [oakwoodchemical.com]

- 11. chembk.com [chembk.com]

A Technical Guide to (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, a specialized building block crucial for advancements in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its procurement, properties, and strategic applications.

Introduction: A Scaffold for Innovation

This compound, also known by synonyms such as (S)-(4-tert-butoxycarbonylamino-2-oxo-pyrrolidin-1-yl)-acetic acid, is a chiral synthetic amino acid derivative. Its rigidified pyrrolidinone backbone and protected amine functionality make it a valuable component in the design of peptidomimetics and other complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, a cornerstone of many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[1][2] The strategic incorporation of this building block can impart unique conformational constraints on a peptide chain, influencing its biological activity and metabolic stability.

Commercial Sourcing and Quality Considerations

A reliable supply of high-purity starting materials is paramount for reproducible research and development. Several chemical suppliers offer this compound, and a comparative analysis is essential for informed procurement.

Table 1: Commercial Suppliers and-Specifications

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Notes |

| BOC Sciences | 135415-24-6 | 135415-24-6 | C11H18N2O5 | 258.27 | Inquire for pricing and purity.[3] |

| FDC Chemical | AD034537 | 135415-24-6 | C11H18N2O5 | 258.27 | API intermediate, inquire for COA and MSDS.[4] |

| Oakwood Products, Inc. | - | - | C11H18N2O5 | 258.27 | Catalog available.[5] |

| Fluorochem Ltd | - | - | C11H18N2O5 | 258.27 | Catalog available.[5] |

| AstaTech, Inc. | - | - | C11H18N2O5 | 258.27 | Catalog available.[5] |

| ABCR GmbH & CO. KG | - | - | C11H18N2O5 | 258.27 | Catalog available.[5] |

| Dalton Research Molecules | - | 79839-26-2 (for the 3-amino isomer) | C11H18N2O5 | 258.27 | Inquire for quantity and purity.[6] |

Expert Insight: When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) to verify the identity and purity of the compound. Key analytical data to look for include ¹H NMR, ¹³C NMR, and HPLC analysis to confirm the structure and assess the percentage of the desired enantiomer and the absence of impurities. While a specific CoA for this compound was not publicly available, a representative CoA for a similar Boc-protected amino acid would typically include these analyses.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and handling requirements is essential for laboratory safety and successful experimentation.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 135415-24-6 | [3][4] |

| Molecular Formula | C11H18N2O5 | [3] |

| Molecular Weight | 258.27 g/mol | [3] |

| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General knowledge |

| Storage | Store in a cool, dry place, protected from moisture. | [7] |

Safety and Handling:

Core Application: A Versatile Building Block in Peptide Synthesis

The primary application of this compound lies in its use as a specialized building block in the synthesis of peptides and peptidomimetics.[8][9][10][11] Its unique structure allows for the introduction of conformational constraints, which can enhance biological activity, selectivity, and metabolic stability of the resulting molecule.

Role in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

This compound is particularly well-suited for Boc-based SPPS, a well-established method for the stepwise synthesis of peptides on a solid support.[2][12][13] The Boc protecting group on the exocyclic amine is stable to the basic or neutral conditions used for peptide coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA) to allow for the addition of the next amino acid in the sequence.[2]

Workflow for Incorporation in Boc-SPPS:

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using Boc-SPPS.

Caption: General workflow for incorporating the title compound in Boc-SPPS.

Experimental Protocol: Coupling of this compound

This protocol provides a general guideline for the coupling step in a manual Boc-SPPS synthesis. Reagent quantities should be adjusted based on the scale of the synthesis and the loading capacity of the resin.

-

Resin Preparation: The peptide-resin with a free N-terminal amine is swelled in dichloromethane (DCM) in a reaction vessel.

-

Activation of the Carboxylic Acid: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF). Add 6 equivalents of a tertiary base such as N,N-diisopropylethylamine (DIEA) to the solution and pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Reaction: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts.

Application in Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[9][10][11] The rigid pyrrolidinone scaffold of this compound can be used to induce specific turns or conformations in a peptide backbone, which can be critical for receptor binding.

Logical Relationship in Peptidomimetic Design:

The following diagram illustrates the rationale behind using this building block in the design of peptidomimetics.

Caption: Rationale for using the title compound in peptidomimetic design.

Conclusion

This compound is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural features and compatibility with established synthetic methodologies, particularly Boc-SPPS, make it a powerful tool for the design and synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. Careful selection of commercial suppliers and adherence to proper handling procedures are essential for successful and reproducible research outcomes.

References

-

This compound. Yuhan Pharmaceutical. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

-

2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-. GSRS. [Link]

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PMC. [Link]

-

Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases. PubMed. [Link]

-

2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. GSRS. [Link]

-

Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. [Link]

-

Peptidomimetics, a synthetic tool of drug discovery. PMC. [Link]

-

Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. PubMed. [Link]

-

Material Safety Data Sheet - Acetic acid MSDS. ScienceLab. [Link]

-

Safety Data Sheet - Acetic Acid. Carolina Biological Supply Company. [Link]

-

(S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. Dalton Research Molecules. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

American Chemical Society (ACS) Citation Guidelines, 3rd Edition. Williams College. [Link]

-

Reference List and Citations Style Guide for MDPI Journals. MDPI. [Link]

-

(s)-(3-n-boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid. PubChemLite. [Link]

-

Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. [Link]

-

1-Boc-pyrrolidine. SpectraBase. [Link]

-

Introduction to Peptide Synthesis. PMC. [Link]

-

(S)-(3-N-Boc-amino-2-oxopyrrolidin-1-yl)acetic acid. Oakwood Chemical. [Link]

-

2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (R)-. GSRS. [Link]

Sources

- 1. clas.ucdenver.edu [clas.ucdenver.edu]

- 2. chempep.com [chempep.com]

- 3. labshake.com [labshake.com]

- 4. This compound,135415-24-6-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 5. This compound [m.chemicalbook.com]

- 6. (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid | CAS 79839-26-2 [daltonresearchmolecules.com]

- 7. uprm.edu [uprm.edu]

- 8. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Significance of the Chiral 4-Aminopyrrolidin-2-one Scaffold

An In-depth Technical Guide to the Enantioselective Synthesis of (S)-4-Aminopyrrolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a vast array of natural products and FDA-approved pharmaceuticals.[1] Within this class, the γ-lactam substructure, specifically the pyrrolidin-2-one core, is of significant interest. When functionalized with an amino group at the C4 position, it becomes a constrained analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The stereochemistry of this amino group is critical for biological activity, making the enantioselective synthesis of derivatives such as (S)-4-aminopyrrolidin-2-one a crucial endeavor for the development of novel therapeutics targeting neurological disorders and other conditions. This guide provides a comprehensive overview of the primary strategies for achieving high enantioselectivity in the synthesis of this valuable chiral building block.

Chapter 1: The Foundation - Synthesis from the Chiral Pool

The "chiral pool" approach leverages naturally occurring, enantiomerically pure compounds as starting materials.[2] This strategy is one of the most established and reliable methods for ensuring the correct absolute stereochemistry in the final product. For the synthesis of (S)-4-aminopyrrolidin-2-one derivatives, L-glutamic acid and its derivatives are ideal starting points.

Synthetic Strategy from L-Glutamic Acid

A common strategy involves the selective modification and cyclization of L-glutamic acid. The key is to manipulate the two carboxylic acid groups to form the lactam ring while introducing the amino functionality at the C4 position with the desired stereochemistry.

A representative pathway begins with the protection of the amino and α-carboxylic acid groups of L-glutamic acid. The γ-carboxylic acid is then activated for amidation, followed by cyclization to form the pyroglutamate ring. Subsequent steps involve the conversion of the C4-carboxylic acid functionality (originally the α-carboxyl of glutamic acid) into an amino group via a stereoretentive process like a Curtius or Hofmann rearrangement.

Caption: Synthetic pathway from L-Glutamic Acid.

Experimental Protocol: Curtius Rearrangement Approach

Step 1: Synthesis of N-Boc-L-pyroglutamic acid methyl ester L-pyroglutamic acid methyl ester is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Step 2: Hydrazinolysis The methyl ester is converted to the corresponding acyl hydrazide by reacting with hydrazine hydrate in a suitable solvent like methanol.

Step 3: Formation of Acyl Azide The acyl hydrazide is treated with nitrous acid (generated in situ from sodium nitrite and an acid) at low temperatures (0-5 °C) to form the acyl azide. This intermediate is often used immediately in the next step without isolation.

Step 4: Curtius Rearrangement and Trapping The acyl azide solution is gently heated, leading to the rearrangement to an isocyanate intermediate. This is immediately trapped with a suitable alcohol, such as benzyl alcohol, to form a carbamate-protected amine.

Step 5: Deprotection The protecting groups (e.g., Boc and benzyl carbamate) are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final (S)-4-aminopyrrolidin-2-one.

This method, while often multi-stepped, is robust and provides excellent enantiopurity due to the inherent chirality of the starting material.[3]

Chapter 2: Modern Catalytic Enantioselective Strategies

While chiral pool synthesis is effective, modern drug development often favors more flexible and efficient catalytic methods that allow for greater diversity in the final products.

Asymmetric Michael Addition

Organocatalytic asymmetric Michael addition has emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[4] In the context of 4-aminopyrrolidin-2-one synthesis, this can be envisioned as the conjugate addition of a nitrogen nucleophile to a suitable Michael acceptor, followed by cyclization.

A plausible strategy involves the reaction of an α,β-unsaturated ester with a protected amine source, catalyzed by a chiral bifunctional catalyst such as a squaramide or thiourea derived from cinchona alkaloids.[5] These catalysts can activate both the nucleophile and the electrophile simultaneously, bringing them together in a chiral environment to induce high stereoselectivity.

Caption: Catalytic cycle for asymmetric Michael addition.

Table 1: Representative Organocatalysts and Conditions for Michael Additions

| Catalyst Type | Michael Acceptor | Nucleophile | Solvent | Temp (°C) | ee (%) | Reference |

| Cinchona-Squaramide | Nitroolefin | Malonate | Toluene | 25 | >95 | [6] |

| Thiourea | Enone | N-Boc-hydrazine | CH2Cl2 | -20 | 92 | [7] |

| Phase-Transfer | Styrylisoxazole | N-Boc-pyrrolone | Toluene | 0 | up to 74 | [5] |

The resulting chiral γ-amino ester can then be cyclized to the desired (S)-4-aminopyrrolidin-2-one derivative. This approach offers flexibility as various substituents can be incorporated into both the Michael acceptor and the nucleophile.

Enantioselective Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for creating stereocenters.[8] This strategy involves the synthesis of a prochiral unsaturated precursor, which is then hydrogenated using a chiral transition metal catalyst (commonly based on Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand.

For the synthesis of (S)-4-aminopyrrolidin-2-one, a suitable precursor would be a 4-amino-1,5-dihydro-2H-pyrrol-2-one or a similar enamine-type structure. The chiral catalyst coordinates to the double bond and delivers hydrogen from a specific face, leading to the formation of one enantiomer in excess.

Caption: Transaminase-mediated asymmetric amination.

The primary advantage of biocatalysis is the potential for extremely high enantioselectivity (>99% ee) and the avoidance of harsh reagents and protecting groups. [9]

Chapter 3: Comparative Analysis and Future Outlook

The choice of synthetic strategy depends on various factors, including the desired scale, available resources, and the need for analog synthesis.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Advantages | Key Disadvantages | Best Suited For |

| Chiral Pool | Guaranteed enantiopurity, well-established chemistry. | Multi-step, often low overall yield, limited diversity. | Large-scale synthesis of a single, well-defined target. |

| Asymmetric Michael Addition | High flexibility for diversification, catalytic. | Catalyst development can be required, potential for diastereomer formation. | Drug discovery, library synthesis. |

| Enantioselective Hydrogenation | High atom economy, often high turnover numbers, scalable. | Requires specialized high-pressure equipment, synthesis of prochiral precursor. | Process development and large-scale manufacturing. |

| Biocatalysis | Exceptional selectivity, mild/green conditions, fewer protecting groups. | Enzyme screening and optimization required, potential substrate scope limitations. | Green chemistry initiatives, synthesis of complex molecules. |

The field of asymmetric synthesis is continuously evolving. Future efforts will likely focus on the development of novel catalysts (both chemical and biological) with broader substrate scopes and higher efficiencies. The combination of different strategies, such as chemo-enzymatic cascade reactions, holds significant promise for developing even more elegant and efficient routes to (S)-4-aminopyrrolidin-2-one and its derivatives, facilitating the discovery of next-generation therapeutics.

References

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis [mdpi.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles [mdpi.com]

- 6. Squaramide-Catalyzed Asymmetric Michael Addition/Cyclization Reaction for the Synthesis of Chiral Bisspiro Barbituric Acid–Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

Introduction: The Imperative of Control in Peptide Synthesis

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid and Peptide Synthesis

The synthesis of peptides, the intricate chains of amino acids that form the basis of proteins and powerful therapeutics, is a feat of controlled chemical construction. The process involves the sequential formation of amide (peptide) bonds between amino acid monomers. However, each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group, in addition to any reactive moieties on its side chain. To achieve the desired peptide sequence without uncontrolled polymerization or side reactions, a strategy of temporary "masking" is essential.[1][2] This is the fundamental role of protecting groups in peptide chemistry. They are reversibly attached to reactive sites, rendering them inert during bond formation, only to be removed under specific conditions to allow the next reaction step to proceed.[3]

Among the arsenal of protective groups developed over the decades, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone, particularly in the foundational development of solid-phase peptide synthesis (SPPS).[] This guide provides a detailed examination of the Boc group, from its chemical principles and mechanisms of action to its strategic application in complex peptide synthesis, offering field-proven insights for researchers and drug development professionals.